molecular formula C8F8O B1581025 Octafluoroacetophenone CAS No. 652-22-2

Octafluoroacetophenone

Cat. No.: B1581025
CAS No.: 652-22-2
M. Wt: 264.07 g/mol
InChI Key: IIDKLGQPNPUKBQ-UHFFFAOYSA-N
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Description

Octafluoroacetophenone (CAS 652-22-2) is a highly fluorinated aromatic ketone with the molecular formula $ \text{C}8\text{H}2\text{F}_8\text{O} $. It features a pentafluorophenyl group attached to a trifluoromethyl ketone moiety. This compound is synthesized via the reaction of pentafluorophenylmagnesium bromide with trifluoroacetic anhydride or lithium trifluoroacetate, yielding 9.2 g of product under optimized conditions . Alternative routes, such as Friedel-Crafts acylation using trifluoroacetyl chloride and aluminum chloride, failed to produce the compound, highlighting the challenges in its synthesis .

This compound’s electron-deficient aromatic ring and strong electron-withdrawing ketone group make it reactive in nucleophilic additions and resistant to electrophilic substitution. Its high thermal stability and lipophobicity are attributed to the perfluorinated structure.

Properties

IUPAC Name

2,2,2-trifluoro-1-(2,3,4,5,6-pentafluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F8O/c9-2-1(7(17)8(14,15)16)3(10)5(12)6(13)4(2)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDKLGQPNPUKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90215505
Record name Acetophenone, octafluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652-22-2
Record name Acetophenone, octafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone, octafluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octafluoroacetophenone
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Preparation Methods

Synthetic Routes and Reaction Conditions: Octafluoroacetophenone can be synthesized through the Friedel-Crafts acylation of perfluorobenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of perfluoroacetophenone involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Octafluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which perfluoroacetophenone exerts its effects involves its interaction with molecular targets and pathways. The strong electron-withdrawing effect of the fluorine atoms enhances the compound’s reactivity towards nucleophiles. This property is exploited in various chemical reactions, including nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Structure/Functional Group Key Properties Synthesis Method
Octafluoroacetophenone Pentafluorophenyl + trifluoromethyl ketone High thermal stability, lipophobic Grignard reaction
Nonafluorovaleric Acid (CAS 2706-90-3) Perfluorinated carboxylic acid ($ \text{C}5\text{F}9\text{COOH} $) Surfactant properties, acidic Electrochemical fluoridation
Triacetoxyacetophenone (Non-fluorinated) Acetophenone with acetylated hydroxyl groups Reactive in condensation reactions Acetylation of hydroxyacetophenone

Key Differences :

  • Functional Groups: this compound’s ketone group contrasts with nonafluorovaleric acid’s carboxylic acid, leading to divergent reactivity (e.g., nucleophilic additions vs. esterifications).
  • Fluorination Pattern: this compound’s eight fluorine atoms are distributed across the aromatic ring and ketone, while nonafluorovaleric acid has a fully fluorinated alkyl chain.

Physical Properties

Compound Boiling Point (°C) Solubility
This compound ~150–160 (est.) Low in water, high in organic solvents
Nonafluorovaleric Acid ~180–190 Soluble in polar solvents
Acetophenone (Non-fluorinated) 202 Miscible with organic solvents

Insights :

  • Fluorination reduces water solubility but enhances thermal stability. This compound’s boiling point is lower than non-fluorinated acetophenone due to decreased molecular weight despite increased fluorine content.

Research Findings and Challenges

  • Synthesis Efficiency: this compound’s yield (9.2 g) is moderate compared to nonafluorovaleric acid, which is produced at scale via established fluorination routes .

Biological Activity

Octafluoroacetophenone (OFAP) is a fluorinated aromatic ketone characterized by the presence of eight fluorine atoms attached to its phenyl and carbonyl groups. This unique structure imparts distinct chemical properties, making OFAP a subject of interest in various fields, including medicinal chemistry and catalysis. This article explores the biological activity of OFAP, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

This compound has the molecular formula C8F8O and a molecular weight of approximately 300 g/mol. Its structure can be represented as follows:

C6H5C O CF3\text{C}_6\text{H}_5\text{C O CF}_3

The presence of multiple fluorine atoms enhances the compound's lipophilicity and stability, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that OFAP can act against various bacterial strains, suggesting its potential as an antibacterial agent.
  • Antioxidant Activity : The compound has demonstrated significant antioxidant capabilities, which can help mitigate oxidative stress in biological systems.
  • Catalytic Applications : OFAP has been utilized as a catalyst in organic reactions, enhancing the efficiency of certain chemical transformations.

Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against several bacterial strains. The results indicated that OFAP exhibited notable inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, highlighting its potential use in treating bacterial infections.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited a strong ability to scavenge free radicals, indicating its potential role in preventing oxidative damage.

DPPH Scavenging Assay Results

Concentration (µg/mL)% Inhibition
1025
5055
10085

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The electron-withdrawing nature of fluorine enhances the compound's ability to stabilize free radicals.
  • Membrane Disruption : OFAP may interact with bacterial membranes, leading to increased permeability and cell death.
  • Enzyme Inhibition : Preliminary studies suggest that OFAP might inhibit specific enzymes involved in bacterial metabolism.

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of this compound against clinical isolates of resistant bacteria. The findings supported its potential as a novel antibacterial agent, particularly against multidrug-resistant strains.
  • Antioxidant Potential in Cellular Models : Research involving cellular models demonstrated that OFAP reduced oxidative stress markers significantly compared to control groups, indicating its protective effects on cellular integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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